molecular formula C28H51NO12 B12377430 (R,E)-TCO-PEG8-acid

(R,E)-TCO-PEG8-acid

Cat. No.: B12377430
M. Wt: 593.7 g/mol
InChI Key: LIPCJNZAKQKTRV-OQZKUQRLSA-N
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Description

(R,E)-TCO-PEG8-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives It is characterized by the presence of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-TCO-PEG8-acid typically involves the following steps:

    Preparation of Trans-Cyclooctene (TCO): The initial step involves the synthesis of TCO through a series of chemical reactions, including cyclization and isomerization processes.

    Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl groups of PEG react with the TCO derivative.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R,E)-TCO-PEG8-acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as aldehydes and ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The PEG chain can undergo substitution reactions, where functional groups are replaced with other chemical entities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

(R,E)-TCO-PEG8-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility.

    Industry: Applied in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of (R,E)-TCO-PEG8-acid involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.

    Pathways Involved: The PEG chain enhances the solubility and stability of the compound, facilitating its transport and interaction with target molecules. The carboxylic acid group can form covalent bonds with amino acids in proteins, leading to modifications in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-TCO-PEG4-acid: A similar compound with a shorter PEG chain.

    (R,E)-TCO-PEG12-acid: A similar compound with a longer PEG chain.

    (R,E)-TCO-PEG8-amine: A similar compound with an amine group instead of a carboxylic acid group.

Uniqueness

(R,E)-TCO-PEG8-acid is unique due to its specific PEG chain length and the presence of a carboxylic acid group. This combination provides a balance between solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C28H51NO12

Molecular Weight

593.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1

InChI Key

LIPCJNZAKQKTRV-OQZKUQRLSA-N

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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